5-(1-萘基)-2,4-二苯基-1H-咪唑

描述

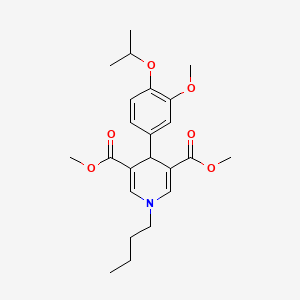

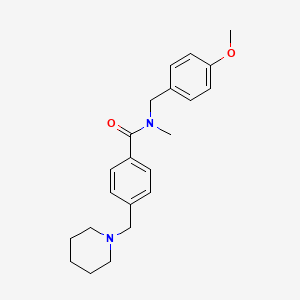

"5-(1-naphthyl)-2,4-diphenyl-1H-imidazole" belongs to the family of imidazole compounds, characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse applications in materials science, pharmaceuticals, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives often involves condensation reactions, starting from readily available precursors. A method relevant to similar compounds involves the use of 2-arylimidazo[1,2-a]pyridines with cyclic α-diazo-1,3-diketones, highlighting a Rh(III)-catalyzed cascade reaction to achieve complex imidazole structures through C–H bond activation and annulation processes (Li et al., 2020).

Molecular Structure Analysis

X-ray diffraction and Density Functional Theory (DFT) calculations are pivotal in determining the molecular and crystal structures of imidazole derivatives. For example, the crystal and molecular structures of two compounds closely related to the target molecule were elucidated using single-crystal X-ray diffraction, compared with DFT calculations, highlighting the importance of π-ring interactions and hydrogen bonds in stabilizing the crystal structure (Şahin et al., 2014).

Chemical Reactions and Properties

Imidazole derivatives participate in a wide range of chemical reactions, including cycloadditions and coupling reactions. The inverse-electron-demand Diels-Alder reaction between imidazoles and 1,2,4-triazines, producing tetrahydro-1,5-naphthyridines, showcases the reactivity of imidazole compounds in forming complex heterocyclic structures (Lahue et al., 2004).

科学研究应用

选择性检测的荧光染料

一项研究报告了使用相关的咪唑衍生物,3-(4,5-二苯基-1H-咪唑-2-基)萘-2-醇 (DPIN),作为一种发光材料,展示了激发态分子内质子转移 (ESIPT) 和较大的斯托克斯位移。该衍生物在水性介质中形成稳定的均相分散纳米颗粒,并显示出高量子产率的增强发射。基于该分子的探针 DPIN-A 被设计用于半胱氨酸 (Cys) 的选择性和灵敏传感 (Zhang 等,2014)。

14-烷基和 14-芳基-14H-二苯并[a,j]呫吨的合成

咪唑鎓磷钨酸盐被用作催化剂,合成 14-乙基和各种 14-芳基-14H-二苯并[a,j]呫吨衍生物。本研究重点介绍了咪唑衍生物在生物活性分子的简单高效合成中的应用,重点是优化杂化催化剂及其可重复利用性 (Heidarizadeh 等,2015)。

蓝色发光荧光团

由咪唑类似物合成的新型荧光 2-[4-(4,5-二苯基-1H-咪唑-2-基)苯基]-2H-萘并[1,2-d][1,2,3]三唑基衍生物,研究了它们的光物理性质。这些化合物在紫外区域表现出吸收,在蓝色区域表现出发射,突出了它们在基于荧光的技术中的潜在应用 (Padalkar 等,2015)。

低碳钢的缓蚀

喹喔啉衍生物,包括咪唑相关化合物,被合成并用作酸性介质中低碳钢的缓蚀剂。本研究展示了此类衍生物在保护金属免受腐蚀方面的潜力,结合实验和理论分析来关联其有效性 (Saraswat & Yadav,2020)。

用于合成咪唑的离子液体

离子液体 1-乙基-3-甲基咪唑醋酸盐被用作催化剂,用于高效合成 2-芳基-4,5-二苯基咪唑。该工艺在超声波辐射的促进下,代表了一种温和有效的合成咪唑衍生物的方法,与传统方法相比具有优势 (Zang 等,2010)。

安全和危害

未来方向

属性

IUPAC Name |

5-naphthalen-1-yl-2,4-diphenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2/c1-3-11-19(12-4-1)23-24(27-25(26-23)20-13-5-2-6-14-20)22-17-9-15-18-10-7-8-16-21(18)22/h1-17H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZZKGOODMTKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4614521.png)

![4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B4614526.png)

![1-(2-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614533.png)

![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4614547.png)

![4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4614548.png)

![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4614564.png)

![4-{[3-(4-morpholinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4614573.png)

![N-(2-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4614581.png)

![4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4614586.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4614607.png)